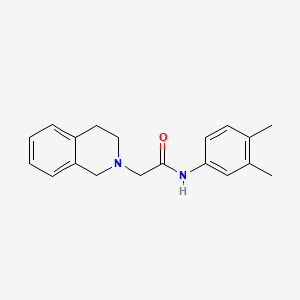
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound belonging to the class of acetamides. Its complex structure is characterized by an isoquinolinyl group linked to an acetamide moiety, making it of interest in various fields such as medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinyl intermediate through cyclization reactions, followed by the introduction of the dimethylphenyl acetamide group via nucleophilic substitution reactions. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production involves scaling up the laboratory methods with considerations for cost, yield, and safety. The reactions are conducted in large reactors under controlled temperature and pressure conditions to ensure consistent quality. Techniques such as recrystallization and chromatography are employed for purification of the final product.
化学反応の分析
Types of Reactions
The compound 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinolinyl derivatives using oxidizing agents like potassium permanganate.
Reduction: : It undergoes reduction to form dihydroquinolinyl derivatives using reducing agents such as sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions occur, especially at the aromatic ring of the dimethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethylformamide, methanol, chloroform.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: : Quinolinyl derivatives.
Reduction: : Dihydroquinolinyl derivatives.
Substitution: : Derivatives with modified aromatic rings.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is explored for various scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules and potential bioactivity.
Medicine: : Explored for potential pharmacological properties, such as anti-inflammatory and neuroprotective effects.
Industry: : Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s isoquinolinyl group can bind to active sites, altering enzymatic activity or receptor signaling pathways, thus influencing physiological and biochemical processes.
類似化合物との比較
Comparing 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide with similar compounds highlights its uniqueness:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylacetamide: : Lacks the dimethyl groups on the phenyl ring, which may influence its reactivity and biological activity.
2-(1H-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide: : Does not have the dihydro modification, potentially affecting its stability and interaction with biological targets.
This detailed comparison underscores the unique structural elements of this compound and its implications for its chemical and biological properties.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-7-8-18(11-15(14)2)20-19(22)13-21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSPPXDHSABWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














